2-Mercapto-5-methoxyimidazo[4,5-b]pyridine is a key intermediate in the synthesis of Tenatoprazole, a novel proton pump inhibitor (PPI) currently undergoing clinical trials for regulatory approvals. [, ] Its chemical structure closely resembles that of Omeprazole. [] This compound plays a crucial role as a building block in organic synthesis, particularly in developing new pharmaceutical compounds like PPIs.
The synthesis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine involves several steps, typically starting from readily available precursors. Here are the key methods reported for its synthesis:
The molecular structure of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine features a fused ring system comprising an imidazole and pyridine moiety.
2-Mercapto-5-methoxyimidazole[4,5-b]pyridine participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds related to 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine primarily involves inhibition of specific enzymes:
Research indicates that certain derivatives show nanomolar potency against specific targets like cyclin-dependent kinase 2 and Aurora B kinase, highlighting their potential therapeutic applications .
Physical properties are often characterized using techniques such as:
The primary applications of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine include:
The compound is systematically named according to IUPAC conventions as 5-methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione, reflecting its bicyclic heteroaromatic core and critical functional groups [2] [3]. This name specifies:
Synonyms encountered in commercial and research contexts include:
Table 1: Nomenclature and Identifiers | Systematic IUPAC Name | 5-Methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione || CAS Registry Number | 113713-60-3 || Other Identifiers | MDL: MFCD06658230; PubChem CID: Not listed (related CID 729246 for unsubstituted analog) |
The compound has the molecular formula C₇H₇N₃OS, corresponding to a molecular weight of 181.22 g/mol [1] [7] [9]. Key structural features include:
The InChI code (1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(12)8-4/h2-3H,1H3,(H2,8,9,10,12)) and key (PNYFSMIUARCIRR-UHFFFAOYSA-N) provide unambiguous descriptors for database searches and spectral predictions [2] [3].
While experimental spectral assignments were not fully detailed in the search results, inferences can be drawn from structural analogs and fundamental principles:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
| Table 2: Key Spectral Assignments | Technique | Key Predicted/Reported Signals |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 3H, OCH₃); δ 6.90 (d, 1H, H6); δ 7.95 (d, 1H, H4); δ 12.5 (br, NH) | |
| IR (cm⁻¹) | 1250 (C=S); 3250 (N-H); 1050 (C-O) | |
| MS ([M+H]⁺) | m/z 182.06 (C₇H₈N₃OS⁺) |
Direct crystallographic data (e.g., unit cell parameters) was not available in the search results. However, empirical data provides insights into solid-state behavior:
| Table 3: Solid-State Properties | Property | Value/Observation |
|---|---|---|
| Melting Point/Decomposition | 238–241°C | |
| Storage Conditions | Inert atmosphere, 2–8°C (refrigerated) | |
| Crystalline Form | Off-white solid; recrystallizes from methanol/water | |
| Key Stabilizing Forces | N-H⋯S hydrogen bonding; π-π stacking |
The structural and spectroscopic data synthesized here provides a foundation for targeted applications in medicinal chemistry (e.g., as a precursor for kinase inhibitors) or materials science. Further crystallographic studies would resolve precise conformational details and non-covalent interactions governing its solid-state assembly.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: